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Compound of Interest

Compound Name: 4-Boc-3-cyclopropyl-morpholine

CAS No.: 1414958-23-8

Cat. No.: B1446454 Get Quote

Executive Summary
4-Boc-3-cyclopropyl-morpholine (CAS: 1064778-65-9 for racemate; stereospecific variants

available) represents a high-value "privileged scaffold" for modern drug discovery. By

integrating the solubility-enhancing properties of the morpholine ring with the metabolic stability

and conformational rigidity of the cyclopropyl group, this building block offers a superior

alternative to traditional 3-methyl or 3-isopropyl morpholines.

This guide details the technical specifications, handling protocols, and synthetic applications of

this molecule, specifically designed for medicinal chemists targeting kinases (e.g., PI3K,

mTOR), GPCRs, and CNS targets.

Chemical Profile & Structural Logic[1]
The "Cyclopropyl Effect" in Medicinal Chemistry
Replacing a methyl or isopropyl group with a cyclopropyl moiety is a validated strategy in lead

optimization.

Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the

-carbon (a common "soft spot" in alkyl-substituted morpholines) due to the high bond
dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol vs ~98 kcal/mol for secondary
alkyls).
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Conformational Locking: The steric bulk and rigid geometry of the cyclopropyl group at C3

restrict the conformational flexibility of the morpholine ring, potentially reducing the entropic

penalty upon binding to a protein active site.

Lipophilicity: It increases lipophilicity (

) moderately compared to a methyl group, aiding blood-brain barrier (BBB) penetration
without the excessive hydrophobicity of a tert-butyl group.

Technical Specifications
Property Specification

Chemical Name tert-butyl 3-cyclopropylmorpholine-4-carboxylate

Molecular Formula C₁₂H₂₁NO₃

Molecular Weight 227.30 g/mol

Chirality
Available as (S)-enantiomer, (R)-enantiomer, or

Racemate

Physical State
Viscous oil or low-melting solid (depending on

purity/isomer)

Solubility
Soluble in DCM, THF, MeOH, EtOAc; Insoluble

in water

pKa (Conj.[1][2][3] Acid) ~8.5 (post-deprotection)

Workflow Overview
The following diagram illustrates the strategic integration of 4-Boc-3-cyclopropyl-morpholine
into a drug discovery campaign.
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Figure 1: Strategic workflow for lead optimization using 3-cyclopropyl-morpholine.
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Detailed Experimental Protocols
Protocol A: Controlled Boc-Deprotection
Objective: Removal of the Boc group to liberate the free secondary amine without affecting the

stereocenter or opening the cyclopropyl ring.

Safety Note: The free amine, 3-cyclopropylmorpholine, is volatile. Do not evaporate to dryness

under high vacuum for extended periods.

Reagents:

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated NaHCO₃ solution

Procedure:

Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of 4-Boc-3-cyclopropyl-morpholine in DCM (5

mL/mmol). Cool to 0 °C in an ice bath.

Acid Addition: Add TFA (10 equiv) dropwise over 10 minutes. The cyclopropyl ring is stable to

TFA under these conditions.

Alternative: 4M HCl in Dioxane can be used, but TFA is preferred to ensure solubility of the

intermediate salt.

Reaction: Remove ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC

(stain with Ninhydrin) or LCMS (look for Mass = 127.1 [M+H]⁺).

Workup (Free Basing):

Concentrate the reaction mixture under reduced pressure to remove excess TFA/DCM.

Redissolve the residue in DCM.

Slowly add sat. NaHCO₃ (aq) at 0 °C until pH > 8.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1446454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract with DCM (3x). Dry combined organics over Na₂SO₄.

Isolation: Carefully concentrate the solvent (40 °C, >100 mbar). Do not apply high vacuum

(<10 mbar) for long periods, as the free amine may sublime/evaporate. Use immediately in

the next step.

Protocol B: SNAr Coupling (Kinase Inhibitor Synthesis)
Objective: Coupling the chiral amine to a heteroaryl halide (e.g., chloropyrimidine,

chloropyridine), a common step in kinase inhibitor synthesis. The steric bulk of the cyclopropyl

group requires optimized conditions compared to unsubstituted morpholine.

Reagents:

3-Cyclopropylmorpholine (freshly prepared)

Heteroaryl Chloride (e.g., 4-chloro-2-aminopyrimidine)

DIPEA (Diisopropylethylamine)

Solvent: n-Butanol or DMF

Procedure:

Setup: In a pressure vial, combine Heteroaryl Chloride (1.0 equiv) and 3-

Cyclopropylmorpholine (1.2 equiv).

Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA (2.5 equiv).

Note: n-Butanol is preferred over DMF for difficult SNAr reactions involving sterically

hindered amines due to favorable transition state solvation.

Heating: Seal the vial and heat to 100–120 °C for 12–16 hours.

Observation: Reaction rates will be slower than with morpholine. If conversion is <50%

after 6 hours, increase temperature to 140 °C.
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Workup: Cool to RT. Concentrate solvent. Partition between EtOAc and water. Purify via

flash chromatography.

Protocol C: Buchwald-Hartwig Amination
Objective: Coupling to unactivated aryl halides where SNAr fails.

Reagents:

Aryl Bromide/Iodide

Pd(OAc)₂ (5 mol%)

Ligand: BINAP or XPhos (Preferred for hindered amines)

Base: Cs₂CO₃ or NaOtBu

Solvent: Toluene or 1,4-Dioxane

Procedure:

Degassing: Charge a reaction tube with Aryl Bromide (1.0 equiv), Pd(OAc)₂ (0.05 equiv),

XPhos (0.10 equiv), and Base (1.5 equiv). Purge with Argon for 5 minutes.

Amine Addition: Add solution of 3-Cyclopropylmorpholine (1.2 equiv) in degassed Toluene.

Reaction: Heat at 100 °C for 12 hours.

Expert Tip: The cyclopropyl group creates steric hindrance near the nitrogen. XPhos or

RuPhos are specifically recommended ligands because they create a spacious pocket

around the Pd center, accommodating the bulkier amine. Standard PPh₃ or dppf may

result in low yields.

Troubleshooting & Best Practices
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Issue Root Cause Solution

Low Yield in Coupling
Steric hindrance from C3-

cyclopropyl group.

Switch to sterically demanding

ligands (XPhos, BrettPhos) or

increase temperature in SNAr

(use NMP/n-BuOH).

Racemization
Harsh basic conditions at high

temp over prolonged time.

Avoid strong bases (e.g., NaH)

at >120 °C. Use weak bases

(DIPEA, Cs₂CO₃).

Loss of Product
Volatility of free amine during

workup.

Isolate as HCl salt (ether/HCl

precipitation) if storage is

needed. Do not dry free amine

under high vacuum.

Ring Opening
Strong Lewis Acids or extreme

electrophiles.

Avoid AlCl₃ or similar strong

Lewis acids. The cyclopropyl

ring is generally stable to

standard TFA/HCl

deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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